5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridine, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions. The process begins with the preparation of the core pyridine ring, followed by the introduction of the pyrazole and pyrimidine moieties through various coupling reactions. Common reagents used in these reactions include halogenated pyridines, pyrazole derivatives, and pyrimidine intermediates. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for treating various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(1H-pyrazol-1-yl)pyrimidine: Shares the pyrazole and pyrimidine moieties but lacks the piperazine and pyridine rings.
1-(6-chloropyrimidin-4-yl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole and pyrimidine rings.
Uniqueness
5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C17H15ClN8 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-chloro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15ClN8/c18-14-8-13(10-19)11-20-17(14)25-6-4-24(5-7-25)15-9-16(22-12-21-15)26-3-1-2-23-26/h1-3,8-9,11-12H,4-7H2 |
InChI Key |
XUSSYRYDOBFBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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